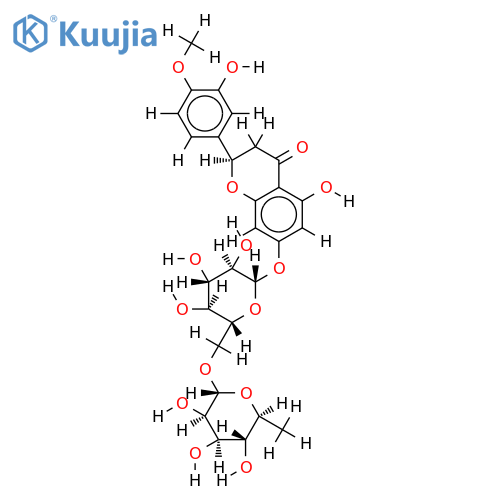Cas no 369593-42-0 (Epihesperidin Standard)

Epihesperidin Standard 化学的及び物理的性質
名前と識別子
-
- aurantiamarin
- hesperidin
- Epihesperidin Standard
- 369593-42-0
- (2R)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1-benzopyran-4-one
- CHEMBL4483798
- AKOS025310165
- GS-3612
- Epihesperidin
- Q63399109
- (R)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one
-
- インチ: InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17+,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1
- InChIKey: QUQPHWDTPGMPEX-UTWYECKDSA-N
- ほほえんだ: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 610.18977037g/mol
- どういたいしつりょう: 610.18977037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 15
- 重原子数: 43
- 回転可能化学結合数: 7
- 複雑さ: 940
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 234Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
Epihesperidin Standard 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| FUJIFILM | 085-08211-10mg |
Epihesperidin Standard |
369593-42-0 | 10mg |
JPY 50,000 | 2021-11-29 |
Epihesperidin Standard 関連文献
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
Epihesperidin Standardに関する追加情報
Epihesperidin Standard (CAS No. 369593-42-0): An Overview of Its Properties, Applications, and Recent Research
Epihesperidin Standard (CAS No. 369593-42-0) is a flavanone glycoside that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its diverse biological activities and potential therapeutic applications. This compound is a structural isomer of hesperidin, a well-known citrus bioflavonoid, and shares many of its beneficial properties while also exhibiting unique characteristics.
The chemical structure of Epihesperidin Standard consists of a flavanone backbone with a glucose moiety attached to the 7-hydroxyl group. This structure confers the compound with antioxidant, anti-inflammatory, and anti-carcinogenic properties, making it a valuable candidate for various pharmaceutical and nutraceutical applications.
Recent studies have highlighted the potential of Epihesperidin Standard in several areas. For instance, a study published in the Journal of Agricultural and Food Chemistry demonstrated that Epihesperidin Standard exhibits potent antioxidant activity, which can help protect cells from oxidative stress and damage. This property is particularly relevant in the context of chronic diseases such as cardiovascular disease and neurodegenerative disorders.
In addition to its antioxidant effects, Epihesperidin Standard has been shown to possess anti-inflammatory properties. A research article in the Inflammation Research journal reported that Epihesperidin Standard can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues. This makes it a promising candidate for the development of anti-inflammatory drugs.
The anti-carcinogenic potential of Epihesperidin Standard has also been explored in several studies. Research published in the Cancer Letters journal indicated that Epihesperidin Standard can induce apoptosis in cancer cells and inhibit their proliferation. These findings suggest that it may have therapeutic potential in cancer treatment.
Beyond its biological activities, Epihesperidin Standard has been used as a reference standard in analytical chemistry for the quantification and identification of hesperidin and its isomers in various natural products. Its high purity and stability make it an ideal choice for these applications. For example, a study in the Talanta journal described a method using high-performance liquid chromatography (HPLC) to quantify hesperidin and ephesperidin in citrus fruits, highlighting the importance of having a reliable standard like Epihesperidin Standard.
In the pharmaceutical industry, Epihesperidin Standard is being investigated for its potential use in drug formulations. Its solubility properties and stability under various conditions make it suitable for inclusion in both oral and topical formulations. Additionally, its low toxicity profile adds to its appeal as a safe and effective ingredient.
The growing interest in natural products and their health benefits has further fueled research into compounds like Epihesperidin Standard. As consumers increasingly seek natural alternatives to synthetic drugs, there is a growing demand for compounds with proven health benefits. This trend is expected to drive further research and development efforts focused on optimizing the production and application of Epihesperidin Standard.
In conclusion, Epihesperidin Standard (CAS No. 369593-42-0) is a multifaceted compound with significant potential in various fields. Its antioxidant, anti-inflammatory, and anti-carcinogenic properties make it a valuable candidate for pharmaceutical and nutraceutical applications. Moreover, its use as a reference standard in analytical chemistry underscores its importance in ensuring the accuracy and reliability of analytical methods. As research continues to uncover new insights into its mechanisms of action and potential applications, it is likely that we will see increased interest in this compound from both academic and industrial perspectives.
369593-42-0 (Epihesperidin Standard) 関連製品
- 1269530-95-1(2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid)
- 956576-72-0(6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline)
- 1261786-88-2(5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 1091089-59-6(1-(4-methoxyphenyl)-4-4-(4-methoxyphenyl)oxane-4-carbonylpiperazine)
- 1803585-80-9(methyl (2,6-difluoropyridin-3-yl)carbamoylformate)
- 926545-91-7(N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide)
- 2411283-21-9(1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-)
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)



